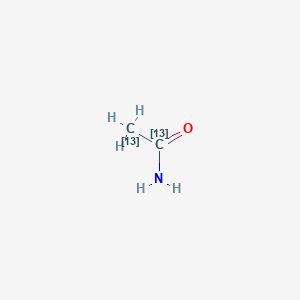

Acetamid-13C2

Übersicht

Beschreibung

Synthesis Analysis

Acetamide-13C2's synthesis involves isotopic labeling, where carbon atoms are substituted with carbon-13 isotopes. This modification allows for detailed analysis of chemical pathways and mechanisms. For instance, the metabolism of [1,2-13C2]acetate in rat brain has been studied using in vivo and in vitro 13C NMR spectroscopy, highlighting its utility in tracing metabolic processes and understanding the complex biochemistry of organisms (Cerdán et al., 1990).

Molecular Structure Analysis

The molecular structure of acetamide, including variants like Acetamide-13C2, has been extensively studied. Gas electron diffraction studies have provided detailed bond distances and angles, contributing to our understanding of its three-dimensional shape and electronic distribution (Kitano & Kuchitsu, 1973). Such detailed structural information is crucial for predicting reactivity and interaction with other molecules.

Chemical Reactions and Properties

Acetamide and its isotopically labeled variants participate in various chemical reactions, highlighting the amide bond's reactivity. For example, the reaction of H atoms with CH3CONH2 in solid para-hydrogen has been observed, producing radicals that can further react to form complex organic molecules, demonstrating acetamide's role in astrochemical and prebiotic chemistry (Haupa et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthese von Flavonoid-Acetamid-Derivaten

Acetamid-13C2 kann bei der Synthese einer neuartigen Klasse von Flavonoid-Acetamid-Derivaten verwendet werden {svg_1}. Diese Derivate von Quercetin, Apigenin, Fisetin, Kaempferol und Luteolin wurden mit Ausbeuten von 80–82 % synthetisiert {svg_2}. Die Modifikation von Flavonoiden zu diesen Acetamid-Derivaten verbessert die Bioverfügbarkeit und die ADMET-Toxizitätseigenschaften signifikant {svg_3}.

Verbesserung der Bioverfügbarkeit

Die Bioverfügbarkeit von Flavonoiden kann durch die Modifikation zu Acetamid-Derivaten verbessert werden {svg_4}. In-vitro-Bioverfügbarkeitsanalysen zeigen, dass die unmodifizierten Flavonoide eine Bioverfügbarkeit im Bereich von 10,78–19,29 % gegenüber den Acetamid-Derivaten im Bereich von 20,70–34,87 % aufweisen {svg_5}.

Antioxidative Eigenschaften

Obwohl die Modifikation von Flavonoiden zu Acetamid-Derivaten ihre antioxidative Aktivität verringert, besitzen sie immer noch einige antioxidative Eigenschaften {svg_6}. Die antioxidative Kapazität wurde mit dem 2,2-Diphenyl-1-picrylhydrazyl (DPPH·)-Assay gemessen {svg_7}.

ADMET-Toxizitätseigenschaften

Die Acetamid-Derivate von Flavonoiden weisen günstige ADMET-Toxizitätseigenschaften auf {svg_8}. Dies macht sie für verschiedene biologische Anwendungen geeignet {svg_9}.

Synthese von Phenoxy-Acetamid-Derivaten

This compound kann auch bei der Synthese von Phenoxy-Acetamid und seinen Derivaten verwendet werden {svg_10}. Diese Derivate haben sich in Bezug auf Sicherheit und Wirksamkeit als erfolgreiche Wirkstoffe erwiesen {svg_11}.

Direkte Transamidylierungsreaktionen

This compound kann bei direkten Transamidylierungsreaktionen verwendet werden {svg_12}. Diese Reaktionen beinhalten die Aktivierung mit Metallkatalysatoren {svg_13}.

Wirkmechanismus

Target of Action

The primary target of Acetamide-13C2 is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . The protein plays a crucial role in the regulation of the aliphatic amidase operon .

Mode of Action

Acetamide-13C2 negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of AmiR at the protein level . It also exhibits protein kinase activity .

Biochemical Pathways

The biochemical pathway involved in the action of Acetamide-13C2 is the Indole-3-Acetamide (IAM) pathway . In this pathway, tryptophan is converted to indole-3-acetamide by the monooxygenase activity of iaaM, followed by its hydrolysis to form carboxylic acid by iaaH enzyme .

Result of Action

The result of the action of Acetamide-13C2 is the inhibition of the aliphatic amidase operon, which leads to changes in the expression of certain proteins

Safety and Hazards

Zukünftige Richtungen

There is considerable interest in the development of new approaches to direct amidation . The ACS Green Chemistry Institute assessed the amide bond formation with good atom economy as one of the biggest challenges for organic chemists . There are uncertainties about its levels in foods. This report presents evidence that thermal decomposition of N-acetylated sugars and amino acids in heated gas chromatograph injectors contributes to artifactual acetamide in milk and beef .

Biochemische Analyse

Biochemical Properties

Acetamide-13C2 is utilized by certain organisms via the process of deamidation . This process occurs in the presence of the enzyme acylamidase . The ability to utilize Acetamide-13C2 as a sole source of carbon is a distinguishing characteristic of certain bacteria .

Cellular Effects

The utilization of Acetamide-13C2 by bacteria results in the breakdown of ammonium salts into ammonia, which increases the alkalinity of the medium . This change in pH can influence various cellular functions, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acetamide-13C2 utilization involves the enzymatic action of acylamidase . This enzyme catalyzes the deamidation of Acetamide-13C2, resulting in the release of ammonia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide-13C2 utilization can be observed over time. The medium’s color change, from green to blue, indicates the utilization of Acetamide-13C2 . This color change is due to the increased alkalinity of the medium caused by the release of ammonia .

Metabolic Pathways

Acetamide-13C2 is involved in the metabolic pathway of deamidation . This process is catalyzed by the enzyme acylamidase .

Eigenschaften

IUPAC Name |

acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

600726-26-9 | |

| Record name | Ethanamide-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)